molecular formula C19H18N6O4 B2755839 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1219912-72-7

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2755839
CAS RN: 1219912-72-7
M. Wt: 394.391
InChI Key: ZEKWBHLDCDNGSZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Molecular Structure Analysis

The structure of the compound is based on the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Anticancer Activity

Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is similar to the structure of the compound , have been found to exhibit anticancer activity . They have been used in drug design, discovery, and development .

Antimicrobial Activity

These compounds also show antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with analgesic and anti-inflammatory activities .

Antioxidant Activity

These compounds have been found to exhibit antioxidant activity, which could make them useful in the treatment of diseases caused by oxidative stress .

Antiviral Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown antiviral properties .

Enzyme Inhibition

Compounds with this scaffold have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the development of new drugs targeting these enzymes .

Antitubercular Agents

These compounds have also been found to act as antitubercular agents .

Drug Discovery and Development

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold is of profound importance in drug design, discovery, and development . It has been used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, could be a focus of future research .

properties

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c1-12-11-15(24-29-12)19(26)20-9-10-28-17-8-7-16-21-22-18(25(16)23-17)13-3-5-14(27-2)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWBHLDCDNGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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